2-Amino-3-(dimethylamino)prop-2-enenitrile

Enaminonitrile Synthetic Intermediates Heterocyclic Chemistry

Procuring generic enaminonitriles for heterocyclic synthesis often leads to regioselectivity issues. This compound's unique α-NH₂ group solves this by enabling direct, one-pot cyclocondensation to form privileged scaffolds like 2-aminopyrimidines and pyrazole-4-carbonitriles. Key advantages: Streamlines synthesis of kinase inhibitor cores; Enables one-pot pyrazole formation; Balanced LogP (0.57) & PSA (53.05 Ų) for lead optimization. Available for immediate sourcing.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 649755-73-7
Cat. No. B12603127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(dimethylamino)prop-2-enenitrile
CAS649755-73-7
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCN(C)C=C(C#N)N
InChIInChI=1S/C5H9N3/c1-8(2)4-5(7)3-6/h4H,7H2,1-2H3
InChIKeyGRDWXEJWTIVHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Identifiers and Core Structural Features


2-Amino-3-(dimethylamino)prop-2-enenitrile (CAS 649755-73-7), molecular formula C₅H₉N₃ and molecular weight 111.15 g/mol, is an α-amino enaminonitrile . It is an aliphatic acyclic compound combining a dimethylamino enamine moiety with a nitrile and a primary amino group on the propenenitrile backbone. This dual functionality—an enamine system conjugated with a nitrile and an α‑NH₂—establishes its utility as a versatile synthetic intermediate in heterocyclic chemistry and medicinal chemistry campaigns [1][2].

Reactive α‑NH₂ nucleophilic handle
Conjugated enaminonitrile π‑system
Dual nitrile/amine electrophilic sites
Supports heterocyclic synthesis workflows

Why Generic Substitution Fails


Procurement decisions that treat 2-amino-3-(dimethylamino)prop-2-enenitrile as interchangeable with structurally similar 3-(dimethylamino)acrylonitrile (CAS 2407-68-3) or other enaminonitriles risk compromised synthetic outcomes. The presence of the α‑NH₂ group confers unique nucleophilic reactivity and hydrogen-bonding capacity absent in analogs that lack this amine functionality . This α‑amino group enables direct participation in cyclocondensation reactions to form aminopyrazoles, pyrimidines, and other N-heterocycles, while the electron-donating dimethylamino group modulates the electronic properties of the conjugated π‑system, influencing both reactivity and regioselectivity [1]. The differences are quantifiable in physicochemical descriptors such as molecular weight, polar surface area, and hydrogen-bonding capacity, which directly impact solubility, permeability, and downstream synthetic utility.

This Compound
3‑(Dimethylamino)acrylonitrile
α‑NH₂ enables direct cyclocondensation
Lacks amine; cannot participate in N‑heterocycle formation
Hydrogen‑bond donor capacity alters solubility and recognition
Zero H‑bond donors; limited supramolecular scope
Distinct MW, PSA, and LogP affect molarity and permeability
Physicochemical profile may not transfer directly

Quantitative Differentiation vs. Comparators


Molecular Weight and Reactivity Differences

2-Amino-3-(dimethylamino)prop-2-enenitrile exhibits a molecular weight of 111.15 g/mol, which is 15.02 g/mol (approximately 15.6%) higher than that of the commonly used analog 3-(dimethylamino)acrylonitrile (CAS 2407-68-3; MW = 96.13 g/mol) . This mass difference corresponds to the presence of the α‑amino group (NH₂, 16 Da) and directly affects molarity calculations, shipping weight, and stoichiometric planning in synthetic workflows.

Molecular weight
Data to verify
111.15 g/mol (Δ +15.02, +15.6% vs. 96.13)
Molarity planning must account for mass difference
Calculated from C₅H₉N₃
Enaminonitrile Synthetic Intermediates Heterocyclic Chemistry

Polar Surface Area and Aqueous Solubility

The calculated polar surface area (PSA) of 2-amino-3-(dimethylamino)prop-2-enenitrile is 53.05 Ų, whereas the PSA of 3-(dimethylamino)acrylonitrile is significantly lower at approximately 27.03 Ų . This 96% increase in PSA is attributed to the additional NH₂ group, which introduces hydrogen-bond donor capacity absent in the comparator.

Polar surface area
Data to verify
53.05 Ų (Δ +26.02, +96% vs. 27.03)
Higher PSA may improve aqueous solubility
Topological PSA calculation
Physicochemical Properties Solubility Drug Discovery

Lipophilicity Profile Comparison

The calculated octanol‑water partition coefficient (LogP) for 2-amino-3-(dimethylamino)prop-2-enenitrile is 0.57, while the comparator 3-(dimethylamino)acrylonitrile has a LogP of approximately 0.95 . The 40% reduction in LogP indicates a more balanced hydrophilic‑lipophilic profile.

Lipophilicity (LogP)
Data to verify
0.57 (Δ −0.38, −40% vs. 0.95)
Lower LogP suggests balanced hydrophilicity
Fragment‑based ALogP estimate
Lipophilicity LogP Druglikeness

Unique Reactivity in N-Heterocycle Synthesis

The α‑NH₂ group of 2‑amino‑3‑(dimethylamino)prop‑2‑enenitrile permits direct cyclocondensation with 1,3‑dielectrophiles to form 2‑aminopyrimidines and pyrazoles, a transformation that simple enaminonitriles (e.g., 3‑(dimethylamino)acrylonitrile) cannot undergo without additional functionalization [1][2]. While quantitative yield data for the target compound itself is absent from the peer‑reviewed literature, class‑level studies demonstrate that α‑amino enaminonitriles react with hydrazine derivatives to afford 3‑substituted‑1H‑pyrazole‑4‑carbonitriles in moderate to good yields (typically 45‑75%), whereas the parent enaminonitrile lacks the necessary nucleophilic amine for this transformation [3].

N‑heterocycle reactivity
Class‑level inference
α‑NH₂ enables direct cyclocondensation; comparator lacks this handle
Opens synthetic routes to N‑rich heterocycles
Class yields 45–75% reported for analogs
Heterocyclic Synthesis Cyclocondensation Enaminonitrile

Commercial Purity Benchmarking

Commercial sources list a typical purity of 95% for 2‑amino‑3‑(dimethylamino)prop‑2‑enenitrile . In comparison, 3‑(dimethylamino)acrylonitrile is commonly available at ≥97% purity . The 2% purity difference reflects the additional synthetic steps and purification challenges associated with introducing the α‑amino functionality.

Commercial purity
Supplier data
95% (target) vs. ≥97% (comparator); 2‑point lower
May require additional purification steps
As reported by commercial suppliers
Chemical Purity Procurement Specification Quality Control

Hydrogen-Bond Donor Capacity

2‑Amino‑3‑(dimethylamino)prop‑2‑enenitrile possesses one hydrogen‑bond donor (the α‑NH₂ group) and three hydrogen‑bond acceptors (the nitrile nitrogen, the enamine nitrogen, and the amino nitrogen). In contrast, 3‑(dimethylamino)acrylonitrile has zero hydrogen‑bond donors . This H‑bond donor capacity fundamentally alters the compound's self‑assembly behavior, solubility, and ability to engage in specific receptor‑ligand interactions.

H‑bond donor capacity
Structural analysis
1 H‑bond donor (NH₂) vs. 0; 3 acceptors both
Expands non‑covalent interaction scope
Derived from molecular formula
Hydrogen Bonding Molecular Recognition Crystal Engineering

Evidence-Based Application Scenarios


2-Aminopyrimidine and Fused Pyrimidinone Synthesis

The α‑amino enaminonitrile scaffold serves as a three‑carbon building block for constructing 2‑aminopyrimidine cores, a privileged structure in kinase inhibitors and GPCR modulators. The combination of the nucleophilic NH₂ group and the electrophilic nitrile carbon enables regioselective cyclocondensation with amidines and guanidines . This contrasts with simpler enaminonitriles that require additional functional group manipulations to achieve the same heterocyclic framework, thereby streamlining synthetic routes and reducing step count [1].

Pyrazole-4-carbonitrile Preparation

Reaction with hydrazine derivatives converts α‑amino enaminonitriles directly into pyrazole‑4‑carbonitriles, a scaffold found in numerous bioactive compounds including antifungal agents and p38 MAP kinase inhibitors. The α‑NH₂ group participates in the initial nucleophilic attack, enabling a one‑pot transformation that is not feasible with 3‑(dimethylamino)acrylonitrile alone [1][2]. Procurement of this compound is therefore justified for laboratories engaged in diversity‑oriented synthesis of nitrogen heterocycles.

Physicochemical Optimization in Drug Discovery

The favorable balance of LogP (0.57) and PSA (53.05 Ų) makes 2‑amino‑3‑(dimethylamino)prop‑2‑enenitrile a valuable fragment or building block for lead optimization programs targeting improved aqueous solubility without compromising permeability . Its hydrogen‑bond donor capacity can be exploited to enhance target engagement or modulate pharmacokinetic properties, offering a differentiated physicochemical profile compared to analogs lacking the α‑NH₂ group.

Corrosion Inhibitor Development

Enaminonitrile derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in acidic environments, with inhibition efficiencies exceeding 90% at low concentrations (1‑5 mM) [3]. The α‑amino group of 2‑amino‑3‑(dimethylamino)prop‑2‑enenitrile provides an additional coordination site for metal surface adsorption, potentially enhancing inhibitor performance relative to non‑amino analogs. This application scenario is supported by class‑level evidence demonstrating the utility of structurally related enaminonitriles in industrial corrosion protection.

Application
Selection Property
Validation Focus
2‑Aminopyrimidine synthesis
α‑NH₂ nucleophilic handle
Regioselective cyclocondensation
Pyrazole‑4‑carbonitrile preparation
One‑pot hydrazine cyclization
Yield and scope of N‑heterocycle formation
Lead optimization fragment
Balanced LogP/PSA profile
Solubility‑permeability balance
Corrosion inhibitor research
Metal surface coordination site
Inhibition efficiency screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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